molecular formula C7H12N2O5S B14642917 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate CAS No. 54424-35-0

3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate

Katalognummer: B14642917
CAS-Nummer: 54424-35-0
Molekulargewicht: 236.25 g/mol
InChI-Schlüssel: NUBRCDJUPHBBON-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is a heterocyclic compound belonging to the dihydropyrimidinone family. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications. The presence of the pyrimidinone ring structure contributes to its diverse chemical reactivity and potential therapeutic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate can be achieved through a multicomponent reaction known as the Biginelli reaction. This involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions. The reaction is typically catalyzed by Lewis acids or solid acids such as silica-supported catalysts .

Industrial Production Methods

In industrial settings, the synthesis of dihydropyrimidinones, including this compound, is often carried out using solvent-free conditions to enhance yield and reduce environmental impact. Catalysts like Ziegler–Natta systems or Montmorillonite-KSF are employed to facilitate the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted dihydropyrimidinones, which can exhibit enhanced biological activities .

Wissenschaftliche Forschungsanwendungen

3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Investigated for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt metabolic pathways and cellular processes, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Ethyl-1-methyl-2-oxo-2,3-dihydropyrimidin-1-ium hydrogen sulfate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the ethyl and methyl groups enhances its interaction with molecular targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

CAS-Nummer

54424-35-0

Molekularformel

C7H12N2O5S

Molekulargewicht

236.25 g/mol

IUPAC-Name

1-ethyl-3-methylpyrimidin-3-ium-2-one;hydrogen sulfate

InChI

InChI=1S/C7H11N2O.H2O4S/c1-3-9-6-4-5-8(2)7(9)10;1-5(2,3)4/h4-6H,3H2,1-2H3;(H2,1,2,3,4)/q+1;/p-1

InChI-Schlüssel

NUBRCDJUPHBBON-UHFFFAOYSA-M

Kanonische SMILES

CCN1C=CC=[N+](C1=O)C.OS(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.